N-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
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Overview
Description
N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide is a synthetic organic compound with the molecular formula C16H17N3O3. It is characterized by the presence of a pyrrole ring substituted with acetyl and methyl groups, and an isonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with acetic anhydride to introduce acetyl groups at the 3 and 4 positions.
Coupling with Isonicotinamide: The acetylated pyrrole is then coupled with isonicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to reduce other functional groups present in the molecule.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methyl groups on the pyrrole ring may facilitate binding to active sites, while the isonicotinamide moiety can interact with other regions of the target molecule. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
- 2,4-Dimethylpyrrole
Uniqueness
N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide is unique due to the presence of both acetyl and isonicotinamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-9-14(11(3)20)15(12(4)21)10(2)19(9)18-16(22)13-5-7-17-8-6-13/h5-8H,1-4H3,(H,18,22) |
InChI Key |
ZZRVRSFOYHNJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)C2=CC=NC=C2)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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